Acide kaurenoïque

Vue d'ensemble

Description

Applications De Recherche Scientifique

Pharmacological Applications

1. Anti-inflammatory Properties

Kaurenoic acid has been extensively studied for its anti-inflammatory effects. Research indicates that it exhibits significant anti-inflammatory activity in various animal models. For instance, a study demonstrated that kaurenoic acid reduced paw edema in rats induced by egg albumin and Freund's complete adjuvant, showing a dose-dependent relationship with its efficacy . The compound was found to be as potent as traditional anti-inflammatory drugs like acetylsalicylic acid (aspirin) .

2. Antimicrobial Activity

Kaurenoic acid has also shown promising antimicrobial properties. A study highlighted its effectiveness against various strains of bacteria and fungi, suggesting its potential use as a natural antimicrobial agent in pharmaceuticals and food preservation . The compound's ability to inhibit bacterial growth makes it a candidate for developing new antibiotics or preservatives.

3. Antinociceptive Effects

The antinociceptive properties of kaurenoic acid have been evaluated through various experimental models. It was found to significantly alleviate pain responses in rodents, indicating its potential application in pain management therapies . The compound's mechanism appears to involve modulation of inflammatory pathways, which are often implicated in pain conditions.

4. Phytochemistry and Plant Growth Promotion

In agricultural applications, kaurenoic acid is recognized for its role in promoting plant growth. Studies have shown that it can enhance seed germination and root elongation in crops like tomatoes when applied as a biostimulant . This property underscores its potential use in sustainable agriculture practices.

Biotechnological Applications

1. Synthetic Biology Production

Recent advancements in synthetic biology have enabled the production of kaurenoic acid through engineered microorganisms. This method promises a sustainable approach to producing kaurenoic acid at scale while maintaining high purity levels . The study compared synthetic kaurenoic acid with commercially available forms, assessing their solubility and bioactivity, which are critical for pharmaceutical applications.

2. Drug Formulation Development

The pharmacokinetic profile of kaurenoic acid has been characterized to facilitate its incorporation into drug formulations. A study on the oral administration of kaurenoic acid revealed important pharmacokinetic parameters such as absorption rates and distribution volumes, which are essential for developing effective therapeutic agents .

Case Studies

Mécanisme D'action

Target of Action

Kaurenoic acid’s primary targets are neuronal nitric oxide synthase (nNOS) and ATP-sensitive potassium channels . nNOS is an enzyme that produces nitric oxide, a molecule involved in various physiological processes, including pain perception . ATP-sensitive potassium channels play a crucial role in cellular functions such as insulin secretion and neuronal excitability .

Mode of Action

Kaurenoic acid interacts with its targets to exert its effects. It activates the NO/cGMP/PKG/ATP-sensitive potassium channel signaling pathway . This activation is dependent on nNOS production of nitric oxide, which silences nociceptive signaling that generates analgesia . In other words, kaurenoic acid helps to reduce pain signals.

Biochemical Pathways

Kaurenoic acid affects the gibberellin biosynthesis pathway . Gibberellins are plant hormones that regulate growth and influence various developmental processes . Kaurenoic acid is involved in the conversion of ent-kaurene to GA12, the first C20-GA on the biosynthetic pathway .

Pharmacokinetics

It is known that kaurenoic acid haslow solubility , which could impact its bioavailability and effectiveness as a pharmaceutical agent.

Result of Action

At the molecular and cellular level, kaurenoic acid has several effects. It reduces the activation of primary afferent sensory neurons, as observed by a reduction in chronic constriction injury-triggered colocalization of pNF-κB and NeuN in dorsal root ganglia neurons . It also increases the expression of nNOS at the protein level and the intracellular levels of nitric oxide in these neurons .

Action Environment

Environmental factors can influence the action of kaurenoic acid. For instance, the compound’s levels in plants can vary depending on the environment and climate . A mild climate near the Tropic of Capricorn was found to stimulate higher levels of kaurenoic acid , which could potentially influence its efficacy and stability.

Analyse Biochimique

Biochemical Properties

Kaurenoic acid interacts with various enzymes, proteins, and other biomolecules. It has been shown to have antibacterial activity against Gram-positive bacteria . Its low solubility and blood lytic activity on erythrocytes might make it a poor pharmaceutical candidate . Kaurenoic acid also has uterine relaxant activity via calcium blockade and opening ATP-sensitive potassium channels .

Cellular Effects

Kaurenoic acid has various effects on different types of cells and cellular processes. It has been shown to decrease leukocyte migration . It seems to inhibit histamine and serotonin pathways, in addition to antiprotozoal activities against Trypanosoma cruzi and Leishmania amazonensis .

Molecular Mechanism

The molecular mechanism of kaurenoic acid involves its interactions with various biomolecules. For example, it has been shown to activate the NO/cGMP/PKG/ATP-sensitive potassium channel signaling pathway .

Dosage Effects in Animal Models

The effects of kaurenoic acid can vary with different dosages in animal models. For example, one study showed that kaurenoic acid at a dose of 50 mg/kg impairs fertility in mice .

Metabolic Pathways

Kaurenoic acid is involved in the gibberellin biosynthesis pathway . It is formed from geranylgeranyl diphosphate (GGPP) through a series of enzymatic reactions .

Subcellular Localization

The subcellular localization of the enzymes involved in the biosynthesis of kaurenoic acid has been studied. For example, ent-kaurene oxidase, which is involved in the conversion of ent-kaurene to kaurenoic acid, has been shown to be targeted to the outer envelope of the chloroplast .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Kaurenoic acid can be synthesized through various methods. One common approach involves the extraction from plant sources such as Acanthopanax trifoliatus and Acanthopanax gracilistylus. The extraction process typically involves ultrasound-assisted extraction followed by purification using solid-phase extraction . Another method involves the biosynthesis pathway in plants, where key enzymes such as ent-kaurene oxidase play a crucial role in the continuous oxidation steps leading to the formation of kaurenoic acid .

Industrial Production Methods: Industrial production of kaurenoic acid often relies on large-scale extraction from plant sources. The use of advanced chromatographic techniques such as ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) ensures the efficient separation and quantification of kaurenoic acid from plant extracts .

Analyse Des Réactions Chimiques

Types of Reactions: Kaurenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the biomimetic oxidation using metalloporphyrin catalysts, which mimics the oxidative metabolism of kaurenoic acid in liver microsomes . This reaction leads to the formation of dihydroxylated oxidation products.

Common Reagents and Conditions: Common reagents used in the oxidation of kaurenoic acid include metalloporphyrin catalysts, oxygen donors, and solvents such as phosphate buffer . The reaction conditions typically involve a pH of 7.4 and the presence of cofactors such as NAD+ and glucose-6-phosphate .

Major Products Formed: The major products formed from the oxidation of kaurenoic acid include dihydroxylated derivatives, which have been identified using mass spectrometry .

Comparaison Avec Des Composés Similaires

Stevioside: A sweet-tasting diterpene glycoside found in Stevia rebaudiana, known for its use as a natural sweetener.

Rebaudioside A: Another sweet-tasting diterpene glycoside from Stevia rebaudiana, with similar applications as stevioside.

16α-Hydroxy-ent-kaurane: A diterpene found in Tripterygium wilfordii, involved in the biosynthesis of anti-HIV compounds.

Uniqueness of Kaurenoic Acid: Kaurenoic acid is unique due to its diverse biological activities and its role in multiple medicinal applications. Its ability to activate specific signaling pathways and its potential in treating various medical conditions make it a compound of significant interest in scientific research .

Activité Biologique

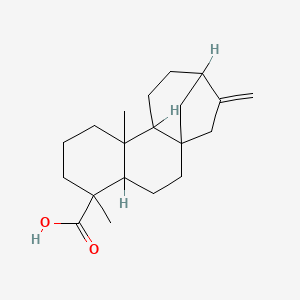

Kaurenoic acid (KA), a naturally occurring diterpene primarily derived from the Copaifera genus, has garnered significant attention for its diverse biological activities. This article delves into the various pharmacological effects of KA, supported by research findings, case studies, and data tables that illustrate its potential applications in medicine.

Chemical Structure and Properties

Kaurenoic acid is chemically classified as ent-kaur-16-en-19-oic acid. Its structure features a hydrophobic nature, which influences its solubility and bioactivity. The estimated LogP value ranges from 4.47 to 6.37, indicating its lipophilicity, which is crucial for absorption and distribution within biological systems .

1. Anti-inflammatory Effects

Kaurenoic acid exhibits significant anti-inflammatory properties through various mechanisms:

- Nrf2 Activation : KA activates the transcription factor Nrf2, which plays a critical role in cellular defense against oxidative stress and inflammation .

- Cytokine Modulation : It downregulates pro-inflammatory pathways involving Th2 cells and NF-κB, leading to reduced expression of cytokines such as TNF-α and IL-6 .

- Prostaglandin Inhibition : KA inhibits the release of prostaglandin E2 and nitric oxide production, contributing to its analgesic effects .

2. Antimicrobial Properties

Kaurenoic acid has demonstrated antimicrobial activity against various pathogens:

- Bactericidal Effects : Studies have shown that KA exhibits bactericidal activity against Streptococcus mutans, a primary agent of dental caries .

- Leishmanicidal Activity : KA triggers the NLRP12/IL-1β pathway in macrophages infected with Leishmania amazonensis, enhancing the immune response against this protozoan parasite .

3. Antitumor Activity

Research indicates that KA possesses antiproliferative effects on several cancer cell lines:

KA's antitumor activity is attributed to its ability to induce apoptosis and inhibit cell proliferation via mechanisms involving DNA damage response pathways .

4. Analgesic Properties

Kaurenoic acid has been shown to alleviate pain in various models:

- Neuropathic Pain : In chronic constriction injury models, KA treatment resulted in increased levels of neuronal nitric oxide synthase (nNOS), suggesting enhanced nitric oxide production associated with analgesia .

- Cytokine Inhibition : The analgesic effects are also linked to the inhibition of pro-inflammatory cytokines and activation of ATP-sensitive potassium channels .

Case Studies and Research Findings

Recent studies have highlighted the multifaceted pharmacological potential of kaurenoic acid:

- A study demonstrated that KA significantly reduced inflammation markers in animal models of arthritis, showcasing its therapeutic potential for inflammatory diseases .

- Another investigation into the safety profile of KA indicated no mutagenic effects at therapeutic concentrations, supporting its use as a safe phytochemical in medicinal applications .

Propriétés

IUPAC Name |

5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-13-11-20-10-7-15-18(2,16(20)6-5-14(13)12-20)8-4-9-19(15,3)17(21)22/h14-16H,1,4-12H2,2-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIKHGUQULKYIGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)C(=C)C4)(C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6730-83-2 | |

| Record name | Kauren-19-oic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does kaurenoic acid exert its anti-inflammatory effects?

A1: Research suggests that kaurenoic acid's anti-inflammatory activity might stem from multiple mechanisms. In a rat model of acetic acid-induced colitis, kaurenoic acid significantly reduced colonic mucosal damage, myeloperoxidase (MPO) activity (a marker of neutrophilic infiltration), and malondialdehyde (MDA) levels (an indicator of lipid peroxidation) []. It also diminished inflammatory cell infiltration and submucosal edema formation in the colon []. These findings suggest that kaurenoic acid may act by inhibiting neutrophil migration and reducing oxidative stress.

Q2: Does kaurenoic acid interact with specific molecular targets?

A2: Studies indicate that kaurenoic acid might modulate specific signaling pathways. For instance, research shows that kaurenoic acid can activate the Nrf2 pathway, a crucial regulator of cellular defense mechanisms against oxidative stress and inflammation []. Additionally, in IL-1β-stimulated human chondrocytes, kaurenoic acid inhibited the nuclear translocation of NF-κB/p65 and suppressed the phosphorylation of ERK, JNK, and p38 MAP kinase, suggesting its involvement in modulating these signaling cascades [].

Q3: What is the molecular formula and weight of kaurenoic acid?

A3: The molecular formula of kaurenoic acid is C20H30O2 and its molecular weight is 302.45 g/mol.

Q4: Is there any spectroscopic data available for kaurenoic acid?

A4: Yes, spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are routinely employed for the structural elucidation of kaurenoic acid. Detailed 1D and 2D NMR data, along with high-resolution electron ionization mass spectrometry (HR-EI-MS) analysis, have been used to characterize kaurenoic acid isolated from natural sources like Helichrysum cameroonense [].

Q5: Are there specific applications where kaurenoic acid's material compatibility and stability are important?

A5: While the provided research focuses primarily on kaurenoic acid's biological activity, its stability and compatibility are crucial considerations for potential applications. For example, developing stable formulations for drug delivery requires understanding its behavior under various conditions. Similarly, if kaurenoic acid or its derivatives are incorporated into materials like polymers, evaluating its long-term stability within that matrix becomes important.

Q6: Does kaurenoic acid exhibit any catalytic properties itself?

A6: The research provided does not highlight any inherent catalytic properties of kaurenoic acid. Its significance primarily lies in its biological activity and its role as an intermediate in gibberellin biosynthesis.

Q7: Have computational methods been employed to study kaurenoic acid?

A7: Yes, semi-empirical calculations have been utilized to predict the structure and properties of kaurenoic acid and its derivatives []. These calculations provide insights into the molecule's physicochemical attributes, including hydrophobicity, which can influence its therapeutic potential. Such computational approaches can guide the design of new derivatives with improved bioavailability and efficacy.

Q8: How do structural modifications affect kaurenoic acid's biological activity?

A8: Research demonstrates a clear structure-activity relationship for kaurenoic acid. For example, introducing an α,β-unsaturated ketone moiety, particularly at the C-4 position, significantly enhances its cytotoxic activity against various human cancer cell lines []. These findings underscore the importance of specific structural features in dictating kaurenoic acid's biological activity and can inform the development of more potent and selective derivatives.

Q9: What is known about the stability of kaurenoic acid in different formulations?

A9: Although the provided research doesn't delve into specific formulation strategies for kaurenoic acid, its stability under various conditions is crucial for its therapeutic application. Future investigations could explore different formulation approaches, such as encapsulation in nanoparticles or liposomes, to enhance its stability, solubility, and bioavailability.

Q10: What is the safety profile of kaurenoic acid?

A10: While some studies suggest that kaurenoic acid and extracts containing it are safe for consumption [], more comprehensive toxicological studies are needed to establish its safety profile definitively.

Q11: What is the efficacy of kaurenoic acid in treating specific diseases?

A11: While preclinical studies have shown promising results for kaurenoic acid in models of inflammation and certain parasitic infections, rigorous clinical trials are needed to assess its efficacy and safety in humans.

Q12: Are there any known mechanisms of resistance to kaurenoic acid?

A12: Currently, there is limited information available regarding resistance mechanisms specific to kaurenoic acid. Further research is required to investigate potential resistance development, especially if it is to be developed into a therapeutic agent.

Q13: What analytical techniques are used to quantify kaurenoic acid?

A13: High-performance liquid chromatography (HPLC) coupled with various detectors, such as UV or mass spectrometry, is commonly employed for the sensitive and accurate quantification of kaurenoic acid in various matrices [, , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.